4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(17-5-3-4-6-17)27(24,25)19-13-7-15(8-14-19)20(23)21-16-9-11-18(26-2)12-10-16/h7-14,17H,3-6H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOVXOIWGBNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of cyclopentylamine with methylsulfonyl chloride to form cyclopentyl(methyl)sulfonamide.
Coupling with 4-methoxyphenylboronic acid: The sulfonamide intermediate is then coupled with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Amidation: The final step involves the reaction of the coupled product with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide or benzamide derivatives.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Uniqueness
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific structural features, such as the presence of the cyclopentyl(methyl)sulfamoyl group and the 4-methoxyphenyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfamoyl group, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can be represented as follows:
This structure includes a benzamide core with a sulfamoyl group and a methoxyphenyl substituent, which contributes to its biological properties.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The sulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors that are crucial in various biochemical pathways. Notably, it may act on:
- Enzymes : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer.
- Receptors : It could interact with receptors that modulate cellular signaling, leading to altered cell proliferation and survival.
Antitumor Activity
Research indicates that compounds with sulfamoyl groups often exhibit antitumor properties. For instance, similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects in neoplastic cells. The inhibition of HDACs can result in the reactivation of tumor suppressor genes, thereby reducing tumor growth .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfamoyl derivatives have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
- Anticancer Research : A study involving sulfamoyl compounds demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce cell death in cancer cells was attributed to its interaction with specific signaling pathways .
- Inflammation Models : In animal models of inflammation, similar compounds showed reduced edema and lower levels of inflammatory markers when administered. This suggests that 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide may exert similar effects.
Comparative Analysis
To better understand the potential of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, it is useful to compare it with other compounds possessing similar functionalities.
| Compound | Activity | Mechanism |
|---|---|---|
| Sulfanilamide | Antibiotic | Inhibition of bacterial folate synthesis |
| 4-Methylumbelliferone | Anti-inflammatory | Inhibition of hyaluronan biosynthesis |
| 4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | Antitumor/Anti-inflammatory | HDAC inhibition, receptor modulation |
Q & A
Q. What are the recommended synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, and what reaction conditions optimize yield and purity?
The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally related sulfonamide-benzamide derivatives. Key steps may include:
- Sulfamoyl group introduction : Reacting a benzamide precursor with cyclopentyl(methyl)sulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfamoyl moiety .
- Coupling reactions : Using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) with DMAP (4-dimethylaminopyridine) to link the 4-methoxyphenyl group to the benzamide core, as seen in similar benzamide syntheses .
- Optimization : Temperature control (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) are critical for high yields (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., methoxy, sulfamoyl groups). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while sulfonamide protons appear as broad singlets .
- Infrared Spectroscopy (IR) : Peaks near 1650–1700 cm⁻¹ confirm the amide C=O stretch, and 1150–1250 cm⁻¹ indicate sulfonyl S=O bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₂₃N₂O₄S) .
- HPLC/LC-MS : Ensures purity (>98%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies for this compound?
Conflicting data (e.g., IC₅₀ values in cancer cell lines) may arise from assay variability or compound stability. Methodological approaches include:
- Standardized assay protocols : Use established cell lines (e.g., MCF-7, PC-3) with controlled conditions (e.g., 48–72 hr exposure, 10 µM compound concentration) .
- Metabolic stability testing : Assess compound integrity in cell culture media via LC-MS to rule out degradation artifacts .
- Orthogonal validation : Compare results across multiple assays (e.g., MTT for viability, flow cytometry for apoptosis) to confirm mechanism-specific effects .
Q. What computational methods can predict the compound’s interaction with biological targets, and how should they be validated experimentally?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., RET kinase or PD-L1). Focus on key residues (e.g., catalytic lysine in kinases) and binding energy scores (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify critical interactions (e.g., hydrogen bonds with sulfamoyl groups) .
- Experimental validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D values) to purified targets .
- Kinase inhibition assays : Use ADP-Glo™ kits to quantify enzymatic activity post-treatment .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability. For example, 4-CF₃ analogs of similar compounds showed 2-fold lower IC₅₀ in kinase assays .
- Sulfamoyl substituents : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve steric hindrance and reduce off-target effects.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical features (e.g., sulfamoyl oxygen as hydrogen bond acceptors) .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies of this compound?
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions and dilute in PBS containing 5% cyclodextrin for in vitro assays .
- Prodrug design : Synthesize phosphate or ester derivatives to enhance aqueous solubility, which can be cleaved intracellularly .
- Nanoparticle encapsulation : Utilize liposomal carriers (e.g., PEGylated lipids) to improve bioavailability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
